[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride chemical properties.
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride chemical properties.
An In-depth Technical Guide to [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Abstract: This technical guide provides a comprehensive overview of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a versatile and increasingly important building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, proposes a rational synthetic pathway, and discusses its characterization through spectroscopic methods. A significant focus is placed on its application as a molecular scaffold, particularly in the development of novel therapeutics such as Polymerase Theta (Polθ) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.
Chemical Identity and Core Properties
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride is a symmetrically substituted azetidine derivative. The presence of two primary alcohol functionalities on a strained four-membered ring makes it a unique and valuable scaffold for introducing specific spatial arrangements in drug candidates.[1] Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1016232-92-0 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| IUPAC Name | [3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | - |
| Free Base Formula | C₅H₁₁NO₂ | [2] |
| Free Base MW | 117.15 g/mol | [2] |
Table 2: Physical and Handling Properties
| Property | Value/Observation | Rationale/Source |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous compounds like Azetidin-3-ylmethanol Hydrochloride.[3] |
| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. | The hydrochloride salt form significantly increases polarity and solubility in protic media. |
| Storage Conditions | Store under inert atmosphere, in a freezer (-20°C).[3] | The compound is likely hygroscopic and requires protection from moisture and atmospheric degradation. |
| Purity | Commercially available with purity ≥95%. | [1] |
Molecular Structure and Reactivity
The chemical behavior of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride is dictated by three key structural features: the two primary hydroxyl groups, the secondary amine (as a hydrochloride salt), and the strained azetidine ring.
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Hydroxymethyl Groups: These two primary alcohols are nucleophilic and can undergo a wide range of reactions, including oxidation to aldehydes or a carboxylic acid, esterification, and etherification. Their 1,3-relationship on a quaternary carbon allows them to act as unique bidentate ligands or to be derivatized to form cyclic structures like acetals.
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Azetidinium Nitrogen: In its hydrochloride form, the nitrogen is protonated and non-nucleophilic. Neutralization with a base is required to liberate the free secondary amine. This free amine is a potent nucleophile, readily undergoing N-acylation, N-alkylation, N-arylation, and reductive amination, which is the most common path for its incorporation into larger molecules.
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Ring Strain: The azetidine ring possesses inherent strain energy, which can influence the reactivity of adjacent bonds, though it is generally stable under common synthetic conditions.
Caption: Key reactive sites of the title compound.
Synthesis and Purification
Proposed Synthetic Workflow
This hypothetical protocol provides a framework for the laboratory-scale synthesis of the title compound. It relies on commercially available starting materials and standard organic chemistry transformations.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)
Step 1: Reduction to 1-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol
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To a stirred, cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate in anhydrous THF dropwise.
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Causality: LiAlH₄ is a powerful reducing agent capable of converting esters directly to primary alcohols. The Boc-protecting group is stable to these conditions. Using an ice bath controls the highly exothermic reaction.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
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Concentrate the combined organic filtrates under reduced pressure to yield the crude Boc-protected diol intermediate. This product can be purified by silica gel chromatography if necessary.
Step 2: Deprotection and Hydrochloride Salt Formation
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Dissolve the crude or purified Boc-protected diol from Step 1 in a minimal amount of methanol or 1,4-dioxane.
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Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated HCl in methanol) in excess.[4]
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Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the free amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.
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Stir the mixture at room temperature for 2-4 hours. The product will often precipitate from the solution as a white solid.
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If precipitation occurs, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum.
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If the product remains in solution, concentrate the solvent under reduced pressure to obtain the crude hydrochloride salt.
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Purification: The final product can be purified by recrystallization, typically from a methanol/ethyl acetate or ethanol/diethyl ether solvent system, to yield [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride of high purity.
Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Justification |
| ¹H NMR | δ ~3.6-3.8 ppm (s, 4H, -CH ₂OH) δ ~4.0-4.2 ppm (s, 4H, ring -CH ₂) δ ~5.0-6.0 ppm (br s, 2H, -OH ) δ ~9.0-10.0 ppm (br s, 2H, -NH ₂⁺) | Chemical shifts are predicted for a D₂O or DMSO-d₆ solution. The two sets of methylene protons are chemically equivalent due to symmetry. Hydroxyl and ammonium protons are broad and exchangeable with D₂O. |
| ¹³C NMR | δ ~45-50 ppm (ring C H₂) δ ~60-65 ppm (-C H₂OH) δ ~70-75 ppm (quaternary C -3) | The three distinct carbon environments would give rise to three signals in the proton-decoupled spectrum. |
| FT-IR (KBr) | 3200-3500 cm⁻¹ (broad, O-H stretch) 2800-3200 cm⁻¹ (broad, N-H⁺ stretch) 2850-2960 cm⁻¹ (C-H stretch) ~1050 cm⁻¹ (strong, C-O stretch) | Characteristic broad bands for alcohol and ammonium salt functionalities are expected to dominate the spectrum. |
| MS (ESI+) | m/z = 118.08 | Corresponds to [M+H]⁺ of the free base (C₅H₁₁NO₂), which is the species typically observed in positive ion mass spectrometry. |
Applications in Medicinal Chemistry and Drug Discovery
The title compound is more than a simple chemical; it is an enabling tool for drug discovery. Its rigid, three-dimensional structure allows for precise positioning of substituents, making it a valuable scaffold.
Scaffold for Polymerase Theta (Polθ) Inhibitors
A paramount application of 3-hydroxymethyl-azetidine derivatives is in the development of inhibitors for DNA Polymerase Theta (Polθ).[5] Polθ is a key enzyme in a DNA repair pathway known as microhomology-mediated end joining (MMEJ).
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Mechanism of Action: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the cancer cells become highly dependent on Polθ for survival. Inhibiting Polθ in these specific cancer cells, but not in healthy cells, leads to a "synthetic lethal" effect, causing targeted cancer cell death.[6]
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Structural Role: Recent studies have demonstrated that the 3-hydroxymethyl-azetidine core can serve as an effective bio-isostere for other cyclic scaffolds like pyrrolidin-3-ol in Polθ inhibitors.[6] The diol functionality provides key hydrogen bonding interactions within the enzyme's active site, while the azetidine nitrogen serves as an attachment point for other pharmacophoric groups that modulate potency and pharmacokinetic properties.
Caption: Role as a central scaffold in drug design.
Other Applications
The azetidine motif is a privileged structure in medicinal chemistry. Based on related compounds, this scaffold could also be explored for:
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Antiviral Agents: The related azetidin-3-ylmethanol hydrochloride has been utilized in the synthesis of inhibitors for the human rhinovirus.[4]
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CNS-Targeting Agents: The small, polar nature of the azetidine ring can improve physicochemical properties like solubility, which are often desirable for drugs targeting the central nervous system.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar azetidine hydrochlorides should be used to guide handling procedures.[7][8] The compound should be treated as a hazardous chemical.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
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Potential Hazards: Based on analogs, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[3][7]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended due to its hygroscopic nature.[3] Keep locked up and away from incompatible materials like strong oxidizing agents.[7]
Conclusion
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride is a high-value chemical scaffold with significant potential in drug discovery. Its unique 3,3-disubstituted azetidine structure provides a rigid framework for building complex molecules with precise three-dimensional architectures. The recent success of its derivatives as potent Polθ inhibitors highlights its relevance in developing next-generation cancer therapeutics. Understanding its chemical properties, reactivity, and handling requirements is crucial for any scientist aiming to incorporate this powerful building block into their research and development programs.
References
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - Request PDF. (URL: [Link])
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed. (URL: [Link])
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